molecular formula C16H20N2O2 B12904660 4-(2-Ethylbutanoyl)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one CAS No. 403842-67-1

4-(2-Ethylbutanoyl)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B12904660
CAS No.: 403842-67-1
M. Wt: 272.34 g/mol
InChI Key: GZXXUMLJIYZIBA-UHFFFAOYSA-N
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Description

4-(2-Ethylbutanoyl)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one is an organic compound that belongs to the class of pyrazolones Pyrazolones are known for their diverse biological activities and have been widely studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Ethylbutanoyl)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one typically involves the reaction of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one with 2-ethylbutanoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(2-Ethylbutanoyl)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethylbutanoyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazolones with different functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-inflammatory, analgesic, and antipyretic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2-Ethylbutanoyl)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by binding to receptor sites. The exact pathways and molecular targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Ethylbutanoyl)-N-(4-pyridinylmethyl)-1H-pyrrole-2-carboxamide
  • 2-methylbutanoyl-CoA

Uniqueness

4-(2-Ethylbutanoyl)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one stands out due to its unique combination of the pyrazolone core with the 2-ethylbutanoyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

403842-67-1

Molecular Formula

C16H20N2O2

Molecular Weight

272.34 g/mol

IUPAC Name

4-(2-ethylbutanoyl)-5-methyl-2-phenyl-4H-pyrazol-3-one

InChI

InChI=1S/C16H20N2O2/c1-4-12(5-2)15(19)14-11(3)17-18(16(14)20)13-9-7-6-8-10-13/h6-10,12,14H,4-5H2,1-3H3

InChI Key

GZXXUMLJIYZIBA-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)C(=O)C1C(=NN(C1=O)C2=CC=CC=C2)C

Origin of Product

United States

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